“Methyl(phenyl)azanium;2,2,2-trifluoroacetate” and its derivatives have applications in the agrochemical and pharmaceutical industries . The major use of these derivatives is in the protection of crops from pests . More than 20 new trifluoromethylpyridine (TFMP)-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .
“Methyl(phenyl)azanium;2,2,2-trifluoroacetate” can be used as an intermediate in organic synthesis to prepare organic fluorine compounds . It is also useful for the preparation of trifluoroacetylated compounds . The trifluoroacetyl group is widely used as an amine protecting group in organic synthesis because it can be easily removed under mild conditions .
This compound is used in the synthesis of various pharmaceutically active molecules . For example, it can be used to prepare 3-ethyl-1-methylimidazolium trifluoroacetate (EMITA) .
“Methyl(phenyl)azanium;2,2,2-trifluoroacetate” is also used in the synthesis of agricultural products . This includes the development of new pesticides and other agrochemicals .
The compound is useful for the preparation of trifluoroacetylated compounds . The trifluoroacetyl group is widely used as an amine protecting group in organic synthesis because it can be easily removed under mild conditions .
“Methyl(phenyl)azanium;2,2,2-trifluoroacetate” can be used in the synthesis of trifluoromethylpyridines (TFMP), which are key structural motifs in active agrochemical and pharmaceutical ingredients . TFMP derivatives have been used in the protection of crops from pests, and more than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .
“Methyl(phenyl)azanium;2,2,2-trifluoroacetate” can be used in the production of fluorinated organic compounds . The effects of fluorine and fluorine-containing moieties on the biological activities and physical properties of compounds have earned fluorine a unique place in the arsenal of the discovery chemist .
“Methyl(phenyl)azanium;2,2,2-trifluoroacetate” can be used in the synthesis of benzimidazole derivatives . These compounds have been evaluated in vitro as cyclooxygenase-1 (COX-1)/cyclooxygenese-2 (COX-2) inhibitors .
N-Methylaniline trifluoroacetate is an organic compound with the chemical formula C₉H₁₀F₃NO₂. It consists of a methylaniline moiety bonded to a trifluoroacetate group. This compound is characterized by its trifluoromethyl group, which imparts unique properties, such as increased lipophilicity and altered reactivity compared to non-fluorinated analogs. N-Methylaniline trifluoroacetate is known for its applications in organic synthesis and as an intermediate in various
N-Methylaniline trifluoroacetate can be synthesized through a straightforward reaction between N-methylaniline and trifluoroacetic acid. The typical procedure involves:
N-Methylaniline trifluoroacetate finds applications in various fields:
Several compounds share structural similarities with N-Methylaniline trifluoroacetate. Here are some notable examples:
Compound Name | Structure Features | Unique Properties |
---|---|---|
N-Ethylaniline trifluoroacetate | Ethyl group instead of methyl | Potentially different biological activity due to larger alkyl group |
Aniline trifluoroacetate | No methyl substitution on nitrogen | Lacks lipophilicity enhancement from methyl group |
N,N-Dimethylaniline trifluoroacetate | Two methyl groups on nitrogen | Increased steric hindrance may affect reactivity |
N-Methylaniline trifluoroacetate is unique due to its specific balance of lipophilicity and reactivity conferred by both the methylaniline structure and the trifluoroacetate group. This combination allows it to participate in a diverse range of
The most fundamental and widely employed method for synthesizing N-methylaniline trifluoroacetate involves the direct acid-base reaction between trifluoroacetic acid and N-methylaniline in a 1:1 stoichiometric ratio [1]. This straightforward approach represents the cornerstone of traditional synthetic methodologies and has been extensively documented in both academic literature and commercial production protocols.
The basic preparation procedure involves combining equimolar quantities of commercial grade trifluoroacetic acid and N-methylaniline under ambient conditions [1]. The reaction proceeds spontaneously upon mixing, driven by the significant difference in acid-base strength between the reactants. Trifluoroacetic acid, with its remarkably low pKa value of 0.23, readily donates a proton to the basic nitrogen atom of N-methylaniline [2] [3]. This substantial pKa difference of approximately 10 units ensures virtually complete proton transfer and quantitative salt formation.
The traditional synthesis typically yields the desired product as a white to light gray crystalline solid with excellent purity (greater than 99% by titrimetric analysis) [4] [5] [6]. The melting point of the purified product consistently falls within the range of 65-68°C, as confirmed by multiple commercial suppliers and research reports [7] [8] [4] [1] [5]. The molecular weight of 221.18 g/mol corresponds precisely to the 1:1 adduct formation between the acid and base components [7] [8] [4].
One significant advantage of this traditional route lies in its operational simplicity and minimal equipment requirements. The reaction can be conducted in conventional laboratory glassware without the need for specialized apparatus or stringent atmospheric controls [1]. However, careful attention must be paid to reaction stoichiometry, as excess of either component can lead to product contamination or reduced yields.
The isolation and purification of N-methylaniline trifluoroacetate from traditional synthetic routes typically involves crystallization techniques. The compound exhibits favorable solubility characteristics, being readily soluble in water and many organic solvents [8] [4] [5]. This solubility profile facilitates purification through recrystallization from appropriate solvent systems, although care must be taken to avoid hydrolysis or decomposition during the process.
Contemporary research has focused on developing enhanced synthetic methodologies that offer improved control over reaction conditions and product quality. These novel approaches emphasize anhydrous conditions and catalytic systems to achieve superior yields and purity while minimizing side reactions and environmental impact.
The anhydrous synthetic approach represents a significant advancement over traditional aqueous methods [1]. In this methodology, N-methylaniline trifluoroacetate is prepared by combining trifluoroacetic acid with N-methylaniline in dry diethyl ether under a nitrogen atmosphere with cooling in an ice-bath [1]. This procedure ensures the complete exclusion of moisture, which can otherwise lead to hydrolysis reactions or the formation of hydrated products that complicate purification.
The anhydrous method typically begins with the preparation of rigorously dried diethyl ether, followed by the careful addition of trifluoroacetic acid under nitrogen atmosphere. N-methylaniline is then introduced dropwise while maintaining the reaction mixture at 0°C using an ice-bath [1]. The combination of anhydrous conditions and controlled temperature prevents unwanted side reactions and ensures high product purity. Yields exceeding 95% have been consistently reported using this methodology [1].
The advantages of anhydrous synthesis extend beyond improved yields. The resulting product exhibits enhanced thermal stability and reduced hygroscopicity compared to materials prepared under ambient conditions [1]. Furthermore, the anhydrous approach minimizes the formation of impurities that can arise from water-mediated side reactions, leading to products of superior analytical quality.
Recent developments in catalytic systems have introduced innovative approaches utilizing organocatalysts and Lewis acids to facilitate salt formation under mild conditions [9]. Trifluoroacetic acid hydroxylamine systems have been investigated as organocatalyst reagents in one-pot, salt-free processes [9]. These systems demonstrate remarkable efficiency in promoting acid-base interactions while maintaining high selectivity and minimizing byproduct formation.
The integration of silane-mediated reduction systems with trifluoroacetic acid has opened new pathways for synthesizing trifluoroacetate salts under catalyst-free conditions [10] [11] [12]. These methodologies exhibit exceptional functional group tolerance and proceed in conventional glassware without rigorous exclusion of moisture or oxygen [11] [12]. The reactions utilize trifluoroacetic acid as both a stable fluorine source and proton donor, demonstrating remarkable versatility in synthetic applications.
Heterogeneous catalytic approaches have also shown promise for large-scale synthesis applications [13] [14]. Supported manganese catalysts have been developed for aerobic conversion processes involving trifluoroacetic acid under substantially milder reaction conditions compared to conventional homogeneously catalyzed systems [14]. These heterogeneous systems offer advantages in catalyst recovery and recycling, making them attractive for industrial applications.
Understanding the fundamental mechanisms underlying the formation of N-methylaniline trifluoroacetate provides crucial insights for optimizing synthetic conditions and predicting reaction outcomes. The salt formation process involves a complex sequence of molecular interactions that can be analyzed at multiple levels, from initial contact between reactants to final crystal lattice formation.
The initial stage of the mechanism involves the approach and collision of trifluoroacetic acid and N-methylaniline molecules in solution [2] [3] [15] [16]. The electron-rich nitrogen atom of N-methylaniline, with its lone pair of electrons, exhibits strong nucleophilic character and readily interacts with the electrophilic hydrogen atom of the carboxyl group in trifluoroacetic acid. Steric factors around the nitrogen atom and solvent effects play crucial roles in determining the efficiency of this initial contact [15] [16].
Proton transfer represents the critical mechanistic step in salt formation [2] [3] [15]. The exceptionally strong acidic nature of trifluoroacetic acid, attributed to the powerful electron-withdrawing effects of the trifluoromethyl group, facilitates rapid and essentially irreversible proton transfer to the amine nitrogen [2] [3]. The CF₃ group significantly enhances the acidity by stabilizing the conjugate base (trifluoroacetate anion) through inductive electron withdrawal, making the O-H bond considerably weaker than in conventional carboxylic acids [2] [3].
Computational studies have provided detailed insights into the energetics of proton transfer in trifluoroacetic acid-amine systems [15]. The 1:1 complex formed between trifluoroacetic acid and trimethylamine has been observed in the gas phase by rotational spectroscopy and investigated by density functional theory and MP2 methods [15]. These studies indicate that the complex is intermediate between a hydrogen-bonded system and a fully proton-transferred ion pair, with the degree of proton transfer being approximately 31% based on ¹⁴N nuclear quadrupole coupling constants [15].
Following proton transfer, ion pair formation occurs through electrostatic attraction between the protonated amine (N-methylanilinium cation) and the trifluoroacetate anion [15] [16] [17]. The stability of these ion pairs is significantly influenced by solvent polarity, with more polar solvents favoring ion pair dissociation and less polar solvents promoting intimate ion pair formation [15] [16]. The balance between ion pairing and dissociation directly affects the crystallization behavior and final product characteristics.
Mass spectrometric studies have revealed remarkable supramolecular assembly behavior between amines and trifluoroacetic acid [16]. Distinctive association patterns are observed for primary, secondary, and tertiary amines under identical experimental conditions, indicating that steric effects dominate in the formation of protonated clusters [16]. These studies demonstrate the formation of higher-order assemblies with specific stoichiometries, such as [M₄TFA₃ + H]⁺ clusters, where M represents the amine molecule [16].
The crystallization phase involves the aggregation of ion pairs into ordered three-dimensional structures [1] [18]. This process is driven by lattice energy considerations and the reduction of solvation effects as solvent molecules are excluded from the growing crystal structure. Temperature, concentration, and the rate of solvent removal all influence the crystallization kinetics and the resulting crystal morphology [1] [18].
The final stabilization of the crystal structure occurs through intermolecular hydrogen bonding and other weak interactions [8] [4] [5]. The trifluoroacetate anion can participate in hydrogen bonding through its carboxylate oxygen atoms, while the protonated amine provides hydrogen bond donors through its N-H bonds. The efficiency of crystal packing and the strength of intermolecular interactions determine the melting point, thermal stability, and other physical properties of the final product [8] [4] [5].
Kinetic studies of proton exchange reactions in similar systems have provided insights into the dynamics of acid-base interactions [17]. The proposed mechanism involves the formation of ion pairs as intermediates, which then transfer protons internally through an associative process [17]. The ion-pair dissociation constant has been determined to be less than or equal to one, indicating strong association between the charged species [17].
Irritant;Health Hazard;Environmental Hazard